molecular formula C12H8Cl2O B11872099 2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone CAS No. 5471-29-4

2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone

Cat. No.: B11872099
CAS No.: 5471-29-4
M. Wt: 239.09 g/mol
InChI Key: RKSAVWYTXURREH-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone is a chemical compound with the molecular formula C12H8Cl2O. It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a chloronaphthalene ring. This compound is used in various industrial and scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone typically involves the chlorination of 1-(6-chloronaphthalen-1-yl)ethanone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo reduction or oxidation. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both chloro and ethanone functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

5471-29-4

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

2-chloro-1-(6-chloronaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H8Cl2O/c13-7-12(15)11-3-1-2-8-6-9(14)4-5-10(8)11/h1-6H,7H2

InChI Key

RKSAVWYTXURREH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)CCl

Origin of Product

United States

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